molecular formula C10H14N2O B175454 8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin CAS No. 195985-15-0

8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin

Cat. No.: B175454
CAS No.: 195985-15-0
M. Wt: 178.23 g/mol
InChI Key: YSXYEWMLRICGIF-UHFFFAOYSA-N
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Description

8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol. This compound belongs to the class of benzodiazepines, which are known for their diverse pharmacological properties. The structure of this compound consists of a benzene ring fused with a diazepine ring, with a hydroxymethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzyl alcohol with a suitable ketone or aldehyde in the presence of a catalyst to form the diazepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and stringent quality control measures to meet regulatory standards. The compound is typically produced in cleanroom environments to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 8-carboxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin.

    Reduction: Formation of this compound dihydro derivative.

    Substitution: Formation of 8-halogenated-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin.

Scientific Research Applications

8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to a calming effect. This interaction modulates the activity of neurotransmitters and can result in anxiolytic and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Similar in structure but contains a pyridine ring instead of a benzene ring.

    Indole derivatives: Share a similar aromatic ring structure and are known for their diverse biological activities

Uniqueness

8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical and biological properties. This substitution allows for targeted modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-7-8-1-2-9-6-11-3-4-12-10(9)5-8/h1-2,5,11-13H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXYEWMLRICGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598434
Record name (2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195985-15-0
Record name (2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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